![molecular formula C15H14ClNO3 B14799327 3-[(2E)-3-chlorobut-2-en-1-yl]-4-hydroxy-2-methylquinoline-6-carboxylic acid](/img/structure/B14799327.png)
3-[(2E)-3-chlorobut-2-en-1-yl]-4-hydroxy-2-methylquinoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2E)-3-chlorobut-2-en-1-yl]-4-hydroxy-2-methylquinoline-6-carboxylic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-3-chlorobut-2-en-1-yl]-4-hydroxy-2-methylquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-methylquinoline with 3-chlorobut-2-en-1-ol under acidic conditions to form the intermediate product. This intermediate is then subjected to oxidation and carboxylation reactions to yield the final compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as crystallization and chromatography are essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2E)-3-chlorobut-2-en-1-yl]-4-hydroxy-2-methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the chlorobut-2-en-1-yl group can be reduced to form a saturated alkyl chain.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of saturated quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(2E)-3-chlorobut-2-en-1-yl]-4-hydroxy-2-methylquinoline-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3-[(2E)-3-chlorobut-2-en-1-yl]-4-hydroxy-2-methylquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The pathways involved often include signal transduction mechanisms that alter cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline-4-carboxylic acid: Another derivative with different substituents.
Uniqueness
3-[(2E)-3-chlorobut-2-en-1-yl]-4-hydroxy-2-methylquinoline-6-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H14ClNO3 |
|---|---|
Peso molecular |
291.73 g/mol |
Nombre IUPAC |
3-[(E)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C15H14ClNO3/c1-8(16)3-5-11-9(2)17-13-6-4-10(15(19)20)7-12(13)14(11)18/h3-4,6-7H,5H2,1-2H3,(H,17,18)(H,19,20)/b8-3+ |
Clave InChI |
KGYOYHPBTMZDKD-FPYGCLRLSA-N |
SMILES isomérico |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)O)C/C=C(\C)/Cl |
SMILES canónico |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)O)CC=C(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-methyl-3-[(3-{4-[(3,4,5-trimethoxyphenyl)amino]-1,3,5-triazin-2-yl}pyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14799244.png)
![2-[(E)-N'-carbamimidoylcarbamimidoyl]sulfanylethanesulfonic acid](/img/structure/B14799253.png)
![3,4,5-trimethoxy-N'-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14799261.png)
![N-[(E)-(5-methylfuran-2-yl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B14799267.png)
![N-benzyl-4-[(cyclohexylcarbamoyl)amino]-N-methylbenzenesulfonamide](/img/structure/B14799276.png)
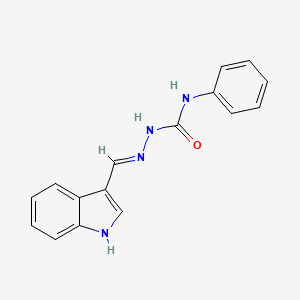
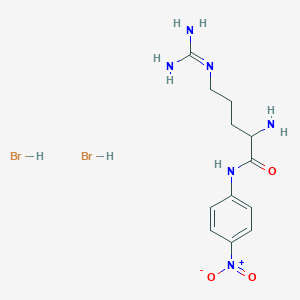
![(8S)-8-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14799296.png)
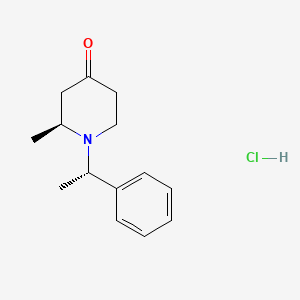
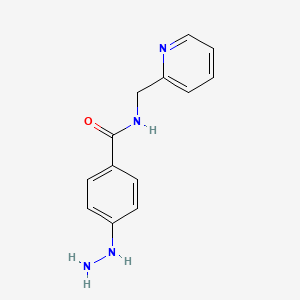
![3,11-Dibromodibenzo[g,p]chrysene](/img/structure/B14799319.png)
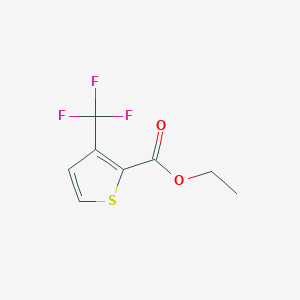
![(10R,13S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14799337.png)
![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14799340.png)
